molecular formula C25H24N4O3S B2865987 (E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1010862-34-6

(E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2865987
M. Wt: 460.55
InChI Key: ILEQCHVCDFQHIG-SFQUDFHCSA-N
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Description

The compound “(E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex. For instance, the title compound, C16H16N4O2, crystallizes with two molecules in the asymmetric unit, one of which shows disorder of the acetate group over two sets of sites in a 0.799 (2):0.201 (2) ratio . The phenyl group has a similar but opposite sense of twist relative to the pyrazole ring in the two molecules, as indicated by the syn N—N—Car—Car (ar = aromatic) torsion angles of 39.7 (2) and −36.9 (2)° .

Scientific Research Applications

Heterocyclic Synthesis Applications

The compound is central to the synthesis of diverse heterocyclic derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These findings underscore its versatility in organic synthesis, particularly in constructing complex heterocyclic structures that are foundational in medicinal chemistry and material science (Mohareb et al., 2004).

Structural Determination and Reactivity

The structural determination of closely related compounds through NMR spectroscopy and single-crystal X-ray diffraction highlights the molecular intricacies that influence reactivity and potential applications in developing novel therapeutics and materials (Kariuki et al., 2022).

Antirheumatic Potential

Research has also delved into the anti-rheumatic potential of similar compounds, indicating significant antioxidant, analgesic, and anti-rheumatic effects. These findings suggest a promising avenue for the development of new treatments for rheumatic diseases, emphasizing the compound's potential in pharmacological applications (Sherif & Hosny, 2014).

Cytotoxicity and Antitumor Evaluation

Further investigations have explored the cytotoxic activity of pyrazole and pyrazolopyrimidine derivatives against various cancer cell lines, offering insights into the compound's role in antitumor strategies. This research underscores the importance of such compounds in the development of new anticancer agents (Hassan et al., 2014).

Novel Synthesis for Antitumor Applications

The synthesis of heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, and pyrimidine rings, and their evaluation for antitumor activities, highlights the compound's utility in generating diverse molecular architectures with potential therapeutic applications. These studies provide a foundation for future research into the medicinal applications of such derivatives (Shams et al., 2010).

Future Directions

Pyrazoles and their derivatives have attracted the attention of many researchers due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the study of this compound and its derivatives could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields .

properties

IUPAC Name

propan-2-yl 2-[[(E)-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-15(2)32-25(31)21-19-10-6-7-11-20(19)33-24(21)28-23(30)17(13-26)12-18-14-27-29-22(18)16-8-4-3-5-9-16/h3-5,8-9,12,14-15H,6-7,10-11H2,1-2H3,(H,27,29)(H,28,30)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEQCHVCDFQHIG-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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